Aminophylline

Übersicht

Beschreibung

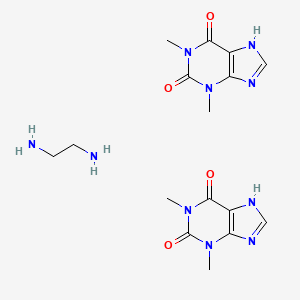

Aminophylline is a compound formed by the combination of theophylline and ethylenediamine in a 2:1 ratio. It is primarily used as a bronchodilator to treat symptoms of asthma, chronic bronchitis, and chronic obstructive pulmonary disease (COPD). This compound works by relaxing the smooth muscles of the bronchial airways and pulmonary blood vessels, thereby reducing airway responsiveness to various stimuli such as histamine, methacholine, adenosine, and allergens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aminophylline is synthesized by combining theophylline with ethylenediamine. The reaction typically involves dissolving theophylline in a suitable solvent, such as water or ethanol, and then adding ethylenediamine to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, this compound is produced by reacting theophylline with an excess of ethylenediamine to ensure complete conversion. The reaction is carried out under controlled conditions, including temperature and pH, to optimize yield and purity. The resulting this compound is then subjected to quality control measures to ensure it meets the required standards for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: Aminophylline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form theophylline and other oxidation products.

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to facilitate substitution reactions

Major Products Formed:

Oxidation: Theophylline and other oxidation products.

Reduction: Reduced forms of this compound, though less common.

Substitution: Various substituted derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Respiratory Applications

Asthma and Chronic Obstructive Pulmonary Disease (COPD)

Aminophylline is commonly utilized as an adjunct therapy in treating reversible bronchoconstriction associated with asthma and COPD. It acts by relaxing bronchial smooth muscles and improving airflow. Recent studies indicate that this compound may enhance mitochondrial function in lung epithelial cells, potentially benefiting patients with chronic respiratory diseases by increasing mitochondrial biogenesis and improving cellular energy metabolism .

Case Study: Acute Asthmatic Bronchospasm

In a notable case, a 33-year-old male with a history of severe asthma was treated with an this compound infusion. Initially administered at 20 mg/hr, the dosage was adjusted based on serum theophylline levels to achieve therapeutic concentrations . This case illustrates this compound's role in managing acute exacerbations of asthma.

Cardiovascular Applications

Cardiotonic Effects

this compound has been shown to exert positive chronotropic (increased heart rate) and inotropic (increased contractility) effects on human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs). Studies demonstrated that higher concentrations (10 mM) significantly increased contraction force and beat rate, suggesting potential applications in heart failure management .

Cardiotoxicity Concerns

Despite its benefits, this compound can induce cardiotoxicity. A reported case highlighted a patient developing chest discomfort and elevated myocardial enzymes during treatment, emphasizing the need for careful monitoring during this compound administration .

Nephrological Applications

Renal Function Improvement

A study involving 35 patients indicated that this compound administration resulted in increased urine output without adversely affecting blood urea nitrogen or creatinine levels. This suggests potential renal protective effects, particularly in critically ill patients .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by modulating cytokine release. Research indicates that it can attenuate TNF-α release from stimulated immune cells while enhancing interleukin-10 production, which is crucial for resolving inflammation . This mechanism may be beneficial in various inflammatory conditions beyond respiratory diseases.

Treatment of Acute Lung Injury

This compound has shown promise as a protective agent against acute lung injury induced by toxins such as phosgene. In animal studies, it maintained cAMP levels and reduced pulmonary edema by inhibiting leukotriene production, highlighting its multifactorial protective mechanisms .

Potential for Drug Repositioning

Recent research suggests this compound's potential for repurposing in treating conditions like irritable bowel syndrome (IBS), where it may alleviate stress-induced visceral hypersensitivity . This opens avenues for exploring new therapeutic roles for existing medications.

Data Table: Summary of this compound Applications

Wirkmechanismus

Aminophylline is often compared with other bronchodilators, particularly theophylline. Here are some key points of comparison:

Vergleich Mit ähnlichen Verbindungen

- Theophylline

- Caffeine

- Beta-2 agonists (e.g., albuterol)

- Anticholinergics (e.g., ipratropium bromide)

Aminophylline’s unique combination of theophylline and ethylenediamine makes it a valuable compound in both clinical and research settings, offering distinct advantages in terms of solubility and stability.

Biologische Aktivität

Aminophylline is a compound composed of theophylline and ethylenediamine, primarily used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity encompasses various pharmacological effects, including its impact on cardiac function, respiratory mechanics, and potential side effects. This article provides an overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound acts primarily as a phosphodiesterase inhibitor, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism results in smooth muscle relaxation in the bronchial passages, thereby facilitating easier airflow. Additionally, this compound antagonizes adenosine receptors, further contributing to its bronchodilatory effects.

Key Mechanisms:

- Phosphodiesterase Inhibition : Increases cAMP levels.

- Adenosine Receptor Antagonism : Reduces bronchoconstriction.

Cardiovascular Effects

Recent studies have demonstrated that this compound has both positive chronotropic (increased heart rate) and inotropic (increased contraction force) effects on human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs).

Table 1: Effects of this compound on hPSC-CMs

| Concentration (µM) | Chronotropic Effect | Inotropic Effect | Statistical Significance |

|---|---|---|---|

| 10 | Positive | Significant | p < 0.01 |

| 100 | Not significant | Trend observed | p = 0.05 |

| 1000 | Positive | Significant | p < 0.0001 |

| 10000 | Positive | Significant | p < 0.0001 |

The study indicates that at higher concentrations (10 mM), this compound significantly increases the beat rate and contraction force in cardiomyocytes, suggesting an arrhythmogenic potential at elevated doses .

Respiratory Effects

This compound has been extensively studied for its role in managing acute asthma exacerbations. A randomized controlled trial involving 163 children showed that those treated with this compound experienced greater improvements in spirometry compared to placebo groups .

Table 2: Clinical Outcomes with this compound in Asthma Management

| Outcome | This compound Group (n=48) | Placebo Group (n=48) | Statistical Significance |

|---|---|---|---|

| Improvement in Spirometry | Yes | No | p < 0.05 |

| Oxygen Saturation Increase | Yes | No | p < 0.01 |

| Intubation Required | 0 | 5 | Not applicable |

These findings support the continued use of this compound in severe acute asthma cases unresponsive to standard treatments .

Case Study: Pediatric Critical Care Unit

In a study involving children admitted for severe asthma exacerbations, the use of this compound was associated with longer functional lengths of stay (FLOS) and improved symptom relief times compared to those not receiving the drug. Specifically, patients with therapeutic serum theophylline levels showed significantly better outcomes .

Clinical Trial: Comparison with Standard Treatments

A systematic review highlighted that while this compound did not meet primary endpoints in some trials, it significantly improved oxygenation and reduced carbon dioxide levels in patients with COPD when added to standard bronchodilator therapy .

Side Effects and Considerations

Despite its benefits, this compound can cause adverse effects, particularly at higher doses. Common side effects include:

- Nausea and Vomiting : Higher incidence compared to placebo .

- Cardiac Arrhythmias : Increased risk observed during clinical evaluations .

- Tachycardia : Notable increase in heart rate at therapeutic doses.

Summary of Side Effects

| Side Effect | Incidence Rate |

|---|---|

| Nausea | High |

| Vomiting | High |

| Cardiac Arrhythmias | Moderate |

| Tachycardia | Moderate |

Eigenschaften

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPFAHBPWDRTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883359 | |

| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in alcohol, ether | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aminophylline is the ethylenediamine salt of theophylline. After ingestion, theophylline is released from aminophylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin., Theophylline and aminophylline have been widely used as inhibitors of phosphodiesterase when examining the role of cAMP in regulating cell function. In reality, however, these phosphodiesterase inhibitors may have additional sites of action that could complicate the interpretation of the results. These additional sites of action could include antagonism of inhibitory adenosine autoreceptors and release of intracellular calcium. The purpose of the present study was to determine which of the above three is the primary mechanism by which theophylline and aminophylline affect transmitter release at the mammalian neuromuscular junction. Quantal release measurements were made using intracellular recording techniques. A variety of drugs were used to elucidate this pathway. Isoproterenol, an adenylate cyclase activator, was first used to establish the effect of enhanced levels of cAMP. Theophylline application on its own or in the presence of a drug combination that blocked the adenosine receptor and phosphodiesterase pathways caused significant release depression, opposite to what is expected if it was functioning to enhance cAMP levels. However, when applied in the presence of a drug combination that blocked the adenosine receptor, phosphodiesterase and intracellular ryanodine calcium pathways, theophylline was unable to depress release. Therefore, it was concluded that the major mechanism of action of theophylline is depression of transmitter release by causing the release of intracellular calcium. Aminophylline application alone resulted in a significant enhancement of release. However, when coupled with an adenosine receptor blocker, the ability of aminophylline to enhance transmitter release was blocked, suggesting that its dominant mechanism of action is adenosine receptor inhibition. Taken together, these results indicate that the use of theophylline and aminophylline is inappropriate when examining the role of cAMP at the mammalian neuromuscular junction., Theophylline has two distinct actions in the airways of patients with reversible obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects). While the mechanisms of action of theophylline are not known with certainty, studies in animals suggest that bronchodilatation is mediated by the inhibition of two isozymes of phosphodiesterase (PDE III and, to a lesser extent, PDE IV) while non-bronchodilator prophylactic actions are probably mediated through one or more different molecular mechanisms, that do not involve inhibition of PDE III or antagonism of adenosine receptors. Some of the adverse effects associated with theophylline appear to be mediated by inhibition of PDE III (e.g., hypotension, tachycardia, headache, and emesis) and adenosine receptor antagonism (e.g., alterations in cerebral blood flow). Theophylline increases the force of contraction of diaphragmatic muscles. This action appears to be due to enhancement of calcium uptake through an adenosine-mediated channel. /Theophylline/ | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellowish granules or powder | |

CAS No. |

317-34-0, 95646-60-9 | |

| Record name | Aminophylline [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pulmophylline (new) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.